4-(Aminomethyl)benzaldehyde hydrochloride

Beschreibung

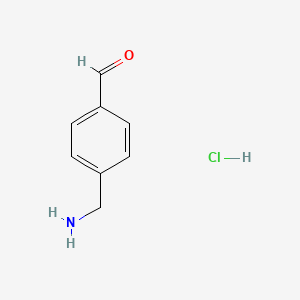

Chemical Structure and Properties 4-(Aminomethyl)benzaldehyde hydrochloride (CAS: 1803571-99-4) is a benzaldehyde derivative with an aminomethyl (-CH₂NH₂) substituent at the para position of the aromatic ring, forming a hydrochloride salt. The aldehyde group (-CHO) and protonated amino group (-NH₃⁺Cl⁻) confer unique reactivity, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its molecular formula is C₈H₁₀ClNO, with a molecular weight of 187.63 g/mol.

Bromination of terephthalaldehyde (1b) yields 4-(bromomethyl)benzaldehyde (3b), which could undergo substitution with ammonia or amines to introduce the aminomethyl group. Subsequent treatment with HCl would yield the hydrochloride salt.

Applications The aldehyde group enables participation in reductive amination () and condensation reactions, such as forming Schiff bases, which are pivotal in drug design. Its structural features make it valuable for synthesizing α-aminoamide derivatives () and as a precursor in multicomponent reactions ().

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-(aminomethyl)benzaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO.ClH/c9-5-7-1-3-8(6-10)4-2-7;/h1-4,6H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKRVTTAGPORXSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803571-99-4 | |

| Record name | 4-(aminomethyl)benzaldehyde hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Catalytic Reduction of 4-Carboxylbenzaldehyde Oxime or Its Esters

One of the principal methods involves the preparation of 4-carboxylbenzaldehyde or its alkyl esters (e.g., methyl 4-formylbenzoate), followed by oximation and catalytic hydrogenation to yield 4-(aminomethyl)benzaldehyde derivatives. This method is well-documented in patent CN102791677B and WO2011087211A2.

- Step 1: Preparation of 4-carboxylbenzaldehyde or methyl 4-formylbenzoate as starting materials.

- Step 2: Reaction with hydroxylamine to form the corresponding oxime.

- Step 3: Catalytic hydrogenation of the oxime in an aqueous sodium hydroxide solution under mild hydrogen pressure (approximately 10 kg/cm²) using a palladium on carbon (Pd/C) catalyst.

- Step 4: Neutralization with concentrated hydrochloric acid to precipitate the hydrochloride salt.

- Step 5: Filtration and drying to obtain 4-(aminomethyl)benzaldehyde hydrochloride.

- Pd/C catalyst loading varies between 1% to 15% by weight, with 5-10% being optimal.

- Reaction temperature is typically room temperature.

- Stirring speed maintained at 1500 rpm to ensure efficient hydrogenation.

- Sodium hydroxide equivalents adjusted between 2.4 to 4.0 for optimal yield.

- High yields are reported, with purification simplified by the mild reaction conditions.

- Use of NaOH as the alkali is preferred over KOH or sodium carbonate due to higher conversion efficiency and yield.

Table 1: Effect of Alkali Type on Yield of 4-(Aminomethyl)benzaldehyde

| Alkali Used | Conversion Efficiency | Yield (%) | Notes |

|---|---|---|---|

| NaOH | High | >90 | Optimal for catalytic reduction |

| KOH | Moderate | ~70-80 | Lower yield compared to NaOH |

| Na2CO3 | Low | <70 | Less effective |

Data adapted from patent CN102791677B.

Amidination and Reduction Route (Alternative Method)

Though primarily related to p-aminobenzamidine hydrochloride, similar amidination and reduction strategies can inform alternative approaches to amine-containing benzaldehyde derivatives.

- Starting from nitro-substituted benzene derivatives, amidination reagents such as sulfur oxychloride or phosphorus chlorides are used to introduce amidine groups.

- Subsequent reduction under acidic conditions in mixed water-alcohol solvents yields the corresponding amino derivatives.

- This method is noted for safety, convenience, and suitability for industrial scale.

While this method is more specific to amidine derivatives, the principles of selective reduction and salt formation are relevant for the preparation of this compound as well.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Aminomethyl)benzaldehyde hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-(aminomethyl)benzoic acid.

Reduction: It can be reduced to form 4-(aminomethyl)benzyl alcohol.

Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: 4-(Aminomethyl)benzoic acid.

Reduction: 4-(Aminomethyl)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-(Aminomethyl)benzaldehyde hydrochloride serves as a building block in the synthesis of various bioactive molecules. Its derivatives have shown potential in:

- Anticancer Activity : Some derivatives exhibit selective inhibition of aldehyde dehydrogenases (ALDH), which are implicated in cancer cell proliferation. For instance, modifications of the benzaldehyde scaffold have resulted in compounds with enhanced antiproliferative activity against prostate cancer cell lines .

- Antifibrinolytic Agents : It is utilized in the development of antifibrinolysin reagents, which are crucial in managing bleeding disorders .

Organic Synthesis

In organic chemistry, this compound is employed as an intermediate for synthesizing various pharmaceuticals and agrochemicals. Its reactivity allows it to participate in:

- Condensation Reactions : The compound can undergo condensation with different amines to form Schiff bases, which are valuable intermediates in organic synthesis.

- Functionalization : The amino group can be further modified to introduce diverse functional groups, expanding its utility in synthetic pathways.

Biochemical Applications

The compound is also used as a reagent in biochemical assays and as a buffer component due to its ability to stabilize pH levels in biological systems. Its application includes:

- Enzyme Inhibition Studies : As a substrate or inhibitor for various enzymes, it aids in understanding enzyme kinetics and mechanisms.

- Cell Culture Applications : It can be used to enhance the growth conditions for specific cell types by providing necessary functional groups that facilitate cellular interactions.

Case Study 1: Anticancer Compound Development

A study investigated the effects of various derivatives of 4-(aminomethyl)benzaldehyde on prostate cancer cell lines. The results indicated that certain modifications led to compounds with IC values significantly lower than those of existing treatments, suggesting a promising avenue for new drug development .

| Compound | IC (µM) | Cell Line |

|---|---|---|

| 4-(Aminomethyl)benzaldehyde derivative A | 47 | LNCaP |

| 4-(Aminomethyl)benzaldehyde derivative B | 61 | DU145 |

Case Study 2: Synthesis of Antifibrinolytic Agents

Research has shown that derivatives synthesized from this compound exhibit potent antifibrinolytic activity. These compounds were tested for their efficacy in clinical settings, demonstrating significant improvements in patient outcomes related to bleeding disorders .

Wirkmechanismus

The mechanism of action of 4-(aminomethyl)benzaldehyde hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophilic residues in proteins .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares key structural features and properties of 4-(Aminomethyl)benzaldehyde hydrochloride with structurally related compounds:

Reactivity and Stability

- Aldehyde vs. Carboxylic Acid/Esters: The aldehyde group in this compound enables nucleophilic additions (e.g., forming imines), while carboxylic acid derivatives (e.g., 4-(Aminomethyl)benzoic acid hydrochloride) are better suited for salt formation or esterification. Methyl esters (e.g., Methyl 4-(Aminomethyl)benzoate hydrochloride) enhance lipophilicity, improving membrane permeability in drug candidates .

- Amino Group Basicity: The dimethylamino group in 4-(Aminomethyl)-N,N-dimethylaniline hydrochloride increases electron density on the aromatic ring, enhancing basicity compared to the primary amine in this compound .

Comparative Performance in Reactions

- Reaction with L-Alaninamide Hydrochloride: this compound undergoes reductive amination more efficiently than its benzoic acid counterpart due to the aldehyde's higher electrophilicity .

- Stability in Aqueous Media: Carboxylic acid derivatives (e.g., 4-(Aminomethyl)benzoic acid hydrochloride) exhibit better aqueous solubility, whereas the aldehyde form may degrade under prolonged storage in humid conditions .

Biologische Aktivität

4-(Aminomethyl)benzaldehyde hydrochloride, with the molecular formula CHClNO, is a compound of significant interest in organic and medicinal chemistry due to its unique structural features, which include both an amino group and an aldehyde group. This dual functionality allows it to participate in various chemical reactions and biological activities.

- Molecular Weight : 171.62 g/mol

- CAS Number : 1803571-99-4

- Physical State : White to pale yellow crystalline powder

- Functional Groups : Amino (-NH) and Aldehyde (-CHO)

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophilic residues in proteins.

Biological Activities

Research indicates that compounds containing both amino and aldehyde functionalities exhibit diverse biological activities, including:

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, effective against various bacterial strains.

- Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of cancer cells by interfering with cellular mechanisms .

- Enzyme Inhibition : It has been noted for its role in inhibiting specific enzymes, which could have implications in drug development .

Antimicrobial Activity

A study conducted on various benzaldehyde derivatives demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) were determined through broth dilution methods, showing effective inhibition at concentrations as low as 50 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

Anticancer Activity

In vitro studies evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability.

| Cell Line | IC (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Synthesis and Applications

The synthesis of this compound typically involves a two-step process starting from benzaldehyde and an appropriate aminomethyl derivative. It is primarily utilized in:

- Organic Synthesis : As an intermediate for synthesizing more complex organic molecules.

- Medicinal Chemistry : In the development of pharmaceuticals targeting various diseases due to its biological activities.

- Industrial Applications : Used in the production of dyes and pigments owing to its reactive functional groups .

Q & A

Q. What are the recommended synthetic routes for 4-(Aminomethyl)benzaldehyde hydrochloride, and how do they compare in yield and purity?

Methodological Answer:

- Route 1 (Reductive Amination): React 4-formylbenzaldehyde with ammonium chloride under hydrogenation conditions (e.g., Pd/C catalyst, H₂ atmosphere). Monitor reaction progress via TLC or HPLC. Yields typically range from 60–75% with purity >90% after recrystallization .

- Route 2 (Protection/Deprotection): Protect the aldehyde group (e.g., acetal formation), perform aminomethylation, then deprotect using acidic hydrolysis. This method avoids aldehyde reactivity issues but requires additional steps, reducing overall yield (~50–65%) .

- Comparison: Route 1 is more efficient for small-scale synthesis, while Route 2 is preferable for minimizing side reactions in complex systems. Validate purity via NMR (aldehyde proton at δ 9.8–10.2 ppm) and elemental analysis .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Purity Assessment:

- Structural Confirmation:

- NMR: ¹H NMR (D₂O): Aldehyde proton (δ 10.1 ppm), aminomethyl (δ 3.9 ppm, singlet), aromatic protons (δ 7.4–7.8 ppm).

- FT-IR: Confirm aldehyde (C=O stretch at ~1700 cm⁻¹) and hydrochloride (N–H⁺ stretch at 2500–3000 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and tightly sealed goggles. Use a respirator if handling powdered forms in non-ventilated areas .

- First Aid:

- Storage: Store in airtight containers at room temperature, protected from moisture and light. Stability studies indicate <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

Methodological Answer:

- Contradiction: Some studies report instability at pH >7 (aldehyde oxidation), while others suggest stability up to pH 8.5.

- Resolution:

- Experimental Design: Conduct accelerated stability testing (40°C/75% RH) at pH 6–2. Monitor degradation via HPLC and LC-MS.

- Findings: Degradation products (e.g., benzoic acid derivatives) form above pH 8.0 due to nucleophilic attack on the aldehyde. Buffered solutions (pH 6.5–7.5) show <2% degradation over 30 days .

- Recommendation: Use phosphate buffer (pH 6.8) for aqueous studies to balance reactivity and solubility .

Q. What advanced analytical techniques are suitable for studying the compound’s interaction with biological macromolecules?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize the compound on a CM5 chip to measure binding kinetics with proteins (e.g., serum albumin). Reported Kd values range from 10⁻⁶–10⁻⁵ M .

- Isothermal Titration Calorimetry (ITC): Quantify enthalpy changes during binding with DNA G-quadruplex structures. Pre-filter solutions to remove particulate matter .

- Molecular Dynamics Simulations: Model interactions using software like GROMACS; validate with experimental data to resolve discrepancies in binding site predictions .

Q. How can researchers optimize the synthesis of Schiff base derivatives using this compound?

Methodological Answer:

Q. What regulatory considerations apply to the use of this compound in preclinical studies?

Methodological Answer:

Q. How do solvent polarity and temperature affect the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.